molecular formula C7H2F6 B3031005 2,3,6-Trifluorobenzotrifluoride CAS No. 122030-02-8

2,3,6-Trifluorobenzotrifluoride

Cat. No.: B3031005
CAS No.: 122030-02-8
M. Wt: 200.08 g/mol
InChI Key: BGHUARSWVAZFNQ-UHFFFAOYSA-N
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Description

2,3,6-Trifluorobenzotrifluoride is an organic compound with the molecular formula C7H2F6. It is a colorless liquid with a benzene-like odor and is known for its high density and low solubility in water . This compound is widely used in various industrial applications due to its stability and solubility in organic solvents.

Mechanism of Action

2,3,6-Trifluorobenzotrifluoride, also known as 1,2,4-Trifluoro-3-(trifluoromethyl)benzene, is a compound with a molecular formula of C7H2F6 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The compound is used as an intermediate in organic syntheses

Mode of Action

As an intermediate in organic syntheses , it likely interacts with other compounds to form new products, but the specifics of these interactions are dependent on the particular synthesis process.

Biochemical Pathways

As an intermediate in organic syntheses , it may be involved in various chemical reactions, but the specific pathways would depend on the other compounds present in the reaction.

Result of Action

As an intermediate in organic syntheses , its primary role is likely in the formation of new compounds, but the specific effects would depend on the particular synthesis process.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored away from oxidizing agents and ignition sources, and in a cool, dry, and well-ventilated condition . These precautions help to maintain the stability of the compound and prevent unwanted reactions.

Chemical Reactions Analysis

Scientific Research Applications

Properties

IUPAC Name

1,2,4-trifluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHUARSWVAZFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559453
Record name 1,2,4-Trifluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122030-02-8
Record name 1,2,4-Trifluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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